Solubility data of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid in organic solvents
Solubility data of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility of 6-(Pentylcarbamoyl)pyridine-2-carboxylic Acid in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from a synthesized molecule to a viable therapeutic agent. For a compound such as 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid, understanding its solubility in various organic solvents is paramount for several stages of drug development, including synthesis, purification, crystallization, and formulation.[1][2] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this molecule, predictive insights into its behavior in common organic solvents, and a detailed experimental protocol for its empirical determination.
Physicochemical Profile and Solubility Considerations
The molecular structure of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid, a derivative of pyridine-2,6-dicarboxylic acid, dictates its solubility behavior.[3] Key structural features include a pyridine ring, a carboxylic acid group, and a pentylcarbamoyl side chain. These moieties provide a combination of polar and non-polar characteristics, suggesting a nuanced solubility profile.
The carboxylic acid and amide groups are capable of acting as both hydrogen bond donors and acceptors, while the pyridine nitrogen can act as a hydrogen bond acceptor. These features suggest that the molecule will likely exhibit favorable solubility in polar, protic solvents that can engage in hydrogen bonding. The pentyl group, on the other hand, introduces a significant non-polar character, which may enhance solubility in less polar or lipophilic solvents.[2]
Diagram: Key Structural Features Influencing Solubility
Caption: Intermolecular forces in 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid.
Theoretical Framework for Solubility
The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more quantitative approach involves considering various thermodynamic models. For complex organic molecules like the one , models such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed for solubility prediction.[4] These models leverage group contribution methods or quantum chemical calculations to estimate the activity coefficients of the solute in a given solvent, which in turn are used to predict solubility.[1][4]
Recent advancements have also seen the application of machine learning algorithms, trained on large datasets of experimental solubility data, to predict the solubility of new chemical entities with increasing accuracy.[1][5][6] These predictive tools can be invaluable in the early stages of drug development for solvent screening.
Predicted Solubility Profile in Common Organic Solvents
In the absence of direct experimental data for 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid, a qualitative solubility profile can be predicted based on its structural features and the known solubility of analogous compounds like pyridine-2,6-dicarboxylic acid.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Acetic Acid, Formic Acid | High | Strong hydrogen bonding interactions with the carboxylic acid and amide groups. Pyridine-2,6-dicarboxylic acid shows high solubility in methanol. |
| Polar Aprotic | Acetonitrile, Tetrahydrofuran (THF), 1,4-Dioxane, Ethyl Acetate | Moderate to Low | Capable of dipole-dipole interactions, but lack of hydrogen bond donation may limit solubility. Pyridine-2,6-dicarboxylic acid has low solubility in acetonitrile. |
| Non-Polar | Toluene, Chloroform | Low | The non-polar pentyl chain may contribute to some solubility, but the overall polarity of the molecule is likely too high for significant dissolution. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[7]
Materials and Equipment
-
6-(Pentylcarbamoyl)pyridine-2-carboxylic acid (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or mechanical agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Detailed Procedure
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Preparation of a Saturated Solution: Add an excess amount of solid 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[7] Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.[7]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter compatible with the organic solvent.[8] Care must be taken to avoid temperature changes during this step, which could alter the solubility.
-
Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC method to determine the concentration of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid.
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Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the concentration of the diluted sample. The experiment should be performed in triplicate to ensure the reliability of the results.[7]
Self-Validating System and Trustworthiness
The integrity of this protocol is maintained by several key factors. The use of an excess of the solid API ensures that equilibrium is achieved.[8] The confirmation of the solid form of the API (e.g., by X-ray powder diffraction) before and after the experiment is crucial to ensure that no phase transitions or solvate formation has occurred, which would affect the solubility measurement.[7][8] Finally, the use of a validated, specific, and sensitive analytical method like HPLC for quantification ensures accurate results.[9]
Conclusion
References
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- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experiment
- (PDF) Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. (2025).
- PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID). (n.d.).
- Pyridine-2-carboxylic Acid | 98-98-6. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
- Picolinic acid. (n.d.). Wikipedia.
- Synthesis and crystal structure of N-6-[(4-pyridylamino)carbonyl]-pyridine-2-carboxylic acid methyl ester zinc complex | Request PDF. (n.d.).
- Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. (n.d.). Scribd.
- Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. (n.d.). NIH.
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